molecular formula C14H20ClNSi B8032198 1-(tert-butyldimethylsilyl)-6-chloro-1H-indole

1-(tert-butyldimethylsilyl)-6-chloro-1H-indole

Cat. No.: B8032198
M. Wt: 265.85 g/mol
InChI Key: ZPJBGLIQMKJQAO-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-6-chloro-1H-indole is a compound that features a tert-butyldimethylsilyl group attached to the nitrogen atom of a 6-chloroindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyldimethylsilyl)-6-chloro-1H-indole typically involves the silylation of 6-chloroindole. The process begins with the reaction of 6-chloroindole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the nitrogen atom of the indole ring, enhancing the compound’s stability and reactivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyldimethylsilyl chloride as a silylating agent is common due to its effectiveness in forming stable silyl ethers .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyldimethylsilyl)-6-chloro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-6-chloro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butyldimethylsilyl)-6-chloro-1H-indole involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity. The chloro group on the indole ring can participate in various chemical reactions, facilitating the formation of new bonds and functional groups .

Comparison with Similar Compounds

1-(tert-Butyldimethylsilyl)-6-chloro-1H-indole can be compared with other silylated indole derivatives, such as:

    1-(tert-Butyldimethylsilyl)-indole: Lacks the chloro group, resulting in different reactivity and applications.

    1-(tert-Butyldimethylsilyl)-5-chloro-1H-indole: The position of the chloro group affects the compound’s chemical properties and reactivity.

    1-(tert-Butyldimethylsilyl)-7-chloro-1H-indole:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable building block in organic synthesis, with applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl-(6-chloroindol-1-yl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNSi/c1-14(2,3)17(4,5)16-9-8-11-6-7-12(15)10-13(11)16/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBGLIQMKJQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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